molecular formula C19H18O3 B11833618 2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one CAS No. 207905-97-3

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one

Katalognummer: B11833618
CAS-Nummer: 207905-97-3
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: VQLPXGFWMLPZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-Butylphenyl)-5-oxo-4H-1-benzopyran-4-one.

    Reduction: Formation of 2-(4-tert-Butylphenyl)-5-hydroxy-4H-1,2-dihydrobenzopyran-4-one.

    Substitution: Formation of halogenated or nitrated derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, which can modulate its effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

207905-97-3

Molekularformel

C19H18O3

Molekulargewicht

294.3 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C19H18O3/c1-19(2,3)13-9-7-12(8-10-13)17-11-15(21)18-14(20)5-4-6-16(18)22-17/h4-11,20H,1-3H3

InChI-Schlüssel

VQLPXGFWMLPZMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.